2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide is a chemical compound with the molecular formula C11H6F3N3O4S and a molecular weight of 333.24 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide involves several steps. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-nitro-N-(4-trifluoromethyl-2-thiazolyl)benzamide can be compared with other similar compounds such as 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine . While both compounds share some structural similarities, this compound has unique properties that make it particularly valuable in proteomics research . The presence of the thiazolyl group in its structure provides additional binding sites and reactivity, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C11H6F3N3O4S |
---|---|
Molekulargewicht |
333.25 g/mol |
IUPAC-Name |
2-hydroxy-5-nitro-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C11H6F3N3O4S/c12-11(13,14)8-4-22-10(15-8)16-9(19)6-3-5(17(20)21)1-2-7(6)18/h1-4,18H,(H,15,16,19) |
InChI-Schlüssel |
ACUUQQOSMRKLEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC(=CS2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.